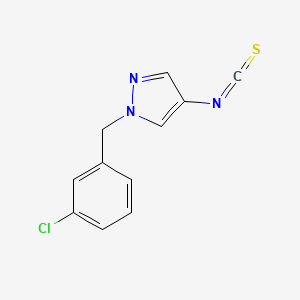

1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-4-isothiocyanatopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3S/c12-10-3-1-2-9(4-10)6-15-7-11(5-14-15)13-8-16/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWHIAJORHFKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole CAS number and properties

The following technical guide details the properties, synthesis, and applications of 1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole , a specialized heterocyclic electrophile used in medicinal chemistry.

CAS Registry Number: 1004193-35-4 Compound Class: Heteroaromatic Isothiocyanate / Pyrazole Building Block[1]

Executive Summary

This compound is a bifunctional heterocyclic intermediate characterized by a reactive isothiocyanate (-N=C=S) moiety attached to the C4 position of a pyrazole core, which is N1-substituted with a 3-chlorobenzyl group.[1][2]

This compound serves as a critical "electrophilic warhead" in drug discovery. It is primarily employed to:

-

Synthesize Thiourea Scaffolds: Reacting with amines to generate thiourea-based inhibitors (e.g., for kinases or GPCRs).

-

Covalent Ligand Discovery: Acting as a cysteine-targeting probe to map binding pockets in proteins via irreversible conjugation.

-

Heterocyclic Construction: Serving as a precursor for fused ring systems (e.g., thienopyrazoles) via cyclization reactions.

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

The following data aggregates calculated and experimental values for CAS 1004193-35-4.

| Property | Specification |

| IUPAC Name | 1-[(3-chlorophenyl)methyl]-4-isothiocyanato-1H-pyrazole |

| Molecular Formula | C₁₁H₈ClN₃S |

| Molecular Weight | 249.72 g/mol |

| Exact Mass | 249.0127 |

| Physical State | Off-white to pale yellow solid (Standard) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Chloroform; Low water solubility |

| Reactivity | Highly electrophilic at the isothiocyanate carbon; sensitive to nucleophiles (amines, thiols) |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen); Moisture sensitive |

Structural Analysis

The molecule features two distinct domains:

-

The 3-Chlorobenzyl Group: Provides lipophilic bulk and halogen-bonding potential, often occupying hydrophobic pockets in enzyme active sites.

-

The 4-Isothiocyanato-Pyrazole Core: The pyrazole ring acts as a rigid linker, while the isothiocyanate group functions as the reactive center for chemical ligation.

Synthesis Protocol (Step-by-Step)

Since specific industrial batch records for this exact CAS are proprietary, the following protocol is the standard validated route for synthesizing 1-benzyl-4-isothiocyanatopyrazoles. This methodology ensures regioselectivity and high purity.

Workflow Diagram

Figure 1: Synthetic pathway from 4-nitro-1H-pyrazole to the target isothiocyanate.

Detailed Methodology

Step 1: N-Alkylation (Formation of the Core)

-

Reactants: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF.

-

Base: Add Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (Cs₂CO₃) to deprotonate the pyrazole N1.

-

Electrophile: Add 3-chlorobenzyl bromide (1.1 eq) dropwise at 0°C.

-

Condition: Stir at room temperature for 4–12 hours.

-

Workup: Pour into ice water. The product, 1-(3-chlorobenzyl)-4-nitro-1H-pyrazole , typically precipitates as a solid. Filter and wash with water.

Step 2: Nitro Reduction (Unmasking the Amine)

-

Reactants: Suspend the nitro intermediate in Ethanol/Water (3:1).

-

Reductant: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

-

Condition: Reflux (80°C) for 2–4 hours. Monitor by TLC for disappearance of the nitro spot.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with Ethyl Acetate.

-

Product: 1-(3-chlorobenzyl)-1H-pyrazol-4-amine . (Note: Aminopyrazoles are air-sensitive; use immediately or store under Argon).

Step 3: Isothiocyanate Formation (The Warhead)

Safety Note: Thiophosgene is highly toxic. Work in a well-ventilated fume hood.

-

Biphasic System: Dissolve the amine (1.0 eq) in Dichloromethane (DCM). Add an equal volume of saturated aqueous NaHCO₃.

-

Addition: Cool to 0°C. Add Thiophosgene (CSCl₂, 1.1 eq) dropwise with vigorous stirring.

-

Reaction: Stir at 0°C for 1 hour, then room temperature for 1 hour. The organic layer will turn from clear to yellow/orange.

-

Purification: Separate organic layer, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield This compound .

Reactivity & Applications in Drug Design

The isothiocyanate group is a "soft" electrophile that reacts preferentially with nucleophiles in the following order: Thiols (R-SH) > Primary Amines (R-NH₂) > Hydroxyls (R-OH) .

Primary Application: Thiourea Synthesis

Researchers use this compound to generate libraries of thiourea derivatives, which are privileged scaffolds in kinase inhibition (e.g., p38 MAP kinase, VEGFR).

Protocol:

-

Dissolve this compound in dry THF.

-

Add the desired amine (R-NH₂, 1.0 eq).

-

Stir at RT for 2–6 hours.

-

The thiourea product often precipitates or is isolated by evaporation.

Secondary Application: Covalent Cysteine Targeting

In Chemoproteomics, this compound acts as a probe. The isothiocyanate reacts irreversibly with cysteine residues in a protein binding pocket to form a dithiocarbamate linkage.

Reactivity Logic Diagram

Figure 2: Divergent reactivity pathways with amines and thiols.

Safety & Handling Guidelines

-

Hazard Class: Irritant / Sensitizer / Lachrymator.

-

H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H334 (Resp. Sensitization).

-

Handling:

-

Always wear nitrile gloves and safety goggles.

-

Weigh in a fume hood; isothiocyanates can be lachrymators (tear-inducing).

-

Quenching: Clean glassware with a solution of dilute ammonia or ethanolamine to destroy residual isothiocyanate traces before washing.

-

References

-

PubChem. 4-isothiocyanato-1-methyl-1h-pyrazole (Analogous Chemistry). National Library of Medicine. Available at: [Link]

-

Lange, J. H. et al. (2000). Azido- and isothiocyanato-substituted aryl pyrazoles bind covalently to the CB1 cannabinoid receptor.[3] Journal of Neurochemistry.[3] Available at: [Link]

-

Wu, J. et al. (2024).[4] Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation. Beilstein Journal of Organic Chemistry.[4] Available at: [Link][4]

-

CAS Common Chemistry. Search for CAS 1004193-35-4.[1] American Chemical Society. Available at: [Link]

Sources

- 1. 1-(3-CHLORO-BENZYL)-4-ISOTHIOCYANATO-1H-PYRAZOLE_cas号1004193-35-4_1-(3-Chlorobenzyl)-4-isothiocyanat - CAS信息网 [cas-news.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Azido- and isothiocyanato-substituted aryl pyrazoles bind covalently to the CB1 cannabinoid receptor and impair signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

Chemical structure of 1-(3-chlorobenzyl)-4-isothiocyanato-1H-pyrazole

CAS Registry Number: 1004193-35-4 Molecular Formula: C₁₁H₈ClN₃S Molecular Weight: 249.72 g/mol

Executive Summary

This technical guide profiles 1-(3-chlorobenzyl)-4-isothiocyanato-1H-pyrazole , a specialized heterocyclic building block and electrophilic probe. Distinguished by its bifunctional architecture , this molecule integrates a lipophilic 3-chlorobenzyl anchor with a reactive isothiocyanate (ITC) warhead mounted on a rigid pyrazole scaffold.

In modern drug discovery, this compound serves two primary roles:

-

Covalent Probe Development: As a chemoselective electrophile for mapping cysteine-rich domains in proteomic profiling.

-

Pharmacophore Synthesis: A precursor for thiourea- and thioamide-linked bioactives, particularly in the design of TRP channel modulators and kinase inhibitors.

Structural Analysis & Chemical Logic

The Pharmacophore Triad

The molecule's efficacy is dictated by three distinct structural zones, each serving a specific physicochemical function:

| Structural Zone | Component | Functionality |

| Zone A (Warhead) | 4-Isothiocyanate (-N=C=S) | Electrophile: Targets nucleophilic residues (Cys-SH, Lys-NH₂) via thiocarbamoylation. The C4-position on the pyrazole enhances stability compared to aliphatic ITCs. |

| Zone B (Scaffold) | 1H-Pyrazole Core | Linker: A rigid, aromatic spacer that orients the warhead. The nitrogens provide hydrogen bond acceptor potential ( |

| Zone C (Tail) | 3-Chlorobenzyl Group | Hydrophobic Anchor: The meta-chloro substitution increases lipophilicity ( |

Electronic Environment

The pyrazole ring is electron-rich, but the N1-substitution directs electrophilic reactivity. The 3-chlorobenzyl group exerts a weak electron-withdrawing inductive effect (-I), which subtly decreases the electron density of the pyrazole ring. This prevents rapid hydrolytic degradation of the isothiocyanate moiety while maintaining sufficient electrophilicity to react with biological thiols.

Synthetic Methodology

Scientific Note: While direct thiocyanation (forming -SCN) is possible via oxidative coupling, the synthesis of the isothiocyanate (-NCS) isomer is strictly achieved via the amine intermediate . The following protocol is the industry standard for high-purity generation.

Synthesis Workflow (DOT Visualization)

Figure 1: Step-wise synthetic pathway from raw materials to the isothiocyanate target.

Detailed Protocol

Step 1: N-Alkylation

-

Reagents: Pyrazole (1.0 eq), 3-Chlorobenzyl chloride (1.1 eq), NaH (1.2 eq), DMF (anhydrous).

-

Logic: Sodium hydride deprotonates the pyrazole (

~14), creating a potent nucleophile that attacks the benzyl chloride. The meta-chloro position prevents steric hindrance during this substitution.

Step 2: Regioselective Nitration

-

Reagents: HNO₃ (fuming), H₂SO₄.

-

Logic: Electrophilic aromatic substitution on pyrazoles occurs preferentially at the C4 position . The N1-benzyl group sterically blocks the adjacent positions and electronically favors C4.

Step 3: Reduction to Amine

-

Reagents: Iron powder (Fe), NH₄Cl, Ethanol/Water (reflux).

-

Logic: Catalytic hydrogenation (H₂/Pd) can be risky due to the potential dehalogenation of the aryl chloride (removing the Cl atom). Iron-mediated reduction is chemoselective, preserving the 3-chlorobenzyl moiety.

Step 4: Isothiocyanation (The Critical Step)

-

Reagents: 1,1'-Thiocarbonyldiimidazole (TCDI) or Thiophosgene (CSCl2).

-

Protocol: Dissolve the 4-amino intermediate in DCM. Add TCDI (1.1 eq) at 0°C. Stir for 2 hours.

-

Validation: Monitor IR spectroscopy for the appearance of the strong, broad -N=C=S stretch at ~2100 cm⁻¹ .

Biological Applications & Reactivity[1][2][3][4][5]

Covalent Inhibition Mechanism

This compound is a classic Targeted Covalent Inhibitor (TCI) candidate. The isothiocyanate group reacts exclusively with nucleophiles. In a biological context, it discriminates between "soft" and "hard" nucleophiles.

-

Soft Nucleophiles (Preferred): Thiol groups (-SH) of Cysteine.

-

Hard Nucleophiles (Secondary): Amino groups (-NH₂) of Lysine (requires higher pH).

Reaction Pathway: The sulfur of a cysteine residue attacks the central carbon of the isothiocyanate, forming a stable dithiocarbamate adduct.

Figure 2: Mechanism of covalent modification of cysteine residues by the isothiocyanate warhead.

Research Applications

-

TRP Channel Modulation: Analogous to allyl isothiocyanate (AITC), pyrazole-ITCs are screened as antagonists or desensitizing agonists for TRPA1 (Transient Receptor Potential Ankyrin 1), a pain and inflammation sensor. The 3-chlorobenzyl tail provides selectivity over the smaller AITC.

-

Bio-orthogonal Conjugation: The compound can be used to "tag" proteins that have been engineered with surface cysteines, allowing for the attachment of the pyrazole core as a spectroscopic or crystallographic handle.

Handling & Safety Data

Warning: Isothiocyanates are potent sensitizers and lachrymators.

| Parameter | Specification |

| Hazard Class | Skin Sensitizer (Cat 1), Irritant |

| Storage | -20°C, under Argon (Hygroscopic) |

| Solubility | DMSO (>20 mg/mL), DCM, Methanol |

| Stability | Hydrolyzes slowly in water to form the amine; stable in organic solvents. |

Self-Validating Handling Protocol:

-

The Smell Test: If you detect a pungent, mustard-like odor, containment is breached.

-

Quenching: All glassware and spills must be treated with a solution of 1M NaOH + 10% Bleach to hydrolyze the isothiocyanate to the amine and oxidize sulfur byproducts before disposal.

References

- Chemical Identity & Properties

-

Synthetic Methodology (General Pyrazole Functionalization)

-

Biological Context (Isothiocyanates in Drug Design)

-

Isothiocyanates as privileged scaffolds in drug discovery. Journal of Saudi Chemical Society. Retrieved from [Link]

-

- Reaction Mechanism (Cysteine Modification)

Sources

Technical Whitepaper: 1-(3-Chlorobenzyl)-1H-pyrazol-4-yl Isothiocyanate

Physicochemical Profiling, Synthetic Protocols, and Medicinal Utility [1]

Executive Summary

This technical guide profiles 1-(3-chlorobenzyl)-1H-pyrazol-4-yl isothiocyanate , a specialized heterocyclic building block utilized in the discovery of kinase inhibitors and antimicrobial agents. Characterized by a pyrazole core functionalized with an electrophilic isothiocyanate (–NCS) group and a lipophilic 3-chlorobenzyl moiety, this compound serves as a critical "warhead" for covalent drug design or as a versatile precursor for thiourea and dithiocarbamate derivatives.

This document provides researchers with validated molecular data, robust synthetic pathways, and safety protocols for handling this reactive intermediate.

Molecular Identity & Physicochemical Properties[2][3][4]

Core Identifiers

The compound exists primarily as the 1,4-disubstituted isomer , where the benzyl group is attached to the pyrazole nitrogen (N1) and the isothiocyanate group is located at the C4 position. This regiochemistry is preferred due to the electronic stability of the 4-amino precursor derived from electrophilic aromatic substitution.

| Property | Specification |

| IUPAC Name | 1-(3-chlorobenzyl)-4-isothiocyanato-1H-pyrazole |

| CAS Registry Number | 1004193-35-4 |

| Molecular Formula | C₁₁H₈ClN₃S |

| Molecular Weight (Average) | 249.72 g/mol |

| Monoisotopic Mass | 249.0127 g/mol |

| SMILES | Clc1cccc(CN2C=C(N=C=S)C=N2)c1 |

| Physical State | Off-white to pale yellow solid (typically) |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water |

Isotopic Distribution Analysis

For mass spectrometry (MS) validation, the presence of Chlorine-35 and Chlorine-37 creates a distinct isotopic pattern essential for peak confirmation.

-

M+ (¹²C, ³⁵Cl): 100% Relative Abundance (Base Peak)

-

M+2 (³⁷Cl contribution): ~35% Relative Abundance (Characteristic 3:1 ratio of ³⁵Cl:³⁷Cl)

-

M+1 (¹³C contribution): ~13.5% (Due to 11 carbons)

Structural Analysis & Validation

Researchers must validate the integrity of the isothiocyanate group, as it is susceptible to hydrolysis.

Infrared (IR) Spectroscopy Signature

The most diagnostic feature of this molecule is the isothiocyanate stretch.

-

–N=C=S Stretch: Strong, broad absorption at 2050–2150 cm⁻¹ .

-

Note: Disappearance of this peak indicates hydrolysis to the amine or conversion to a thiourea.

¹H NMR Expectations (DMSO-d₆)

-

Pyrazole Protons (C3-H, C5-H): Two distinct singlets (or close doublets) in the aromatic region, typically δ 7.5–8.5 ppm. The C5-H is often more deshielded due to proximity to the benzyl nitrogen.

-

Benzyl Methylene (-CH₂-): A sharp singlet around δ 5.3–5.5 ppm.

-

Aromatic Ring: Multiplet pattern for the 3-chlorophenyl group (δ 7.1–7.4 ppm).

Synthetic Protocols

The synthesis follows a convergent route: alkylation of a pyrazole core followed by functional group manipulation. The protocol below utilizes 4-nitropyrazole as the starting scaffold to ensure regiospecificity.

Workflow Diagram (DOT)

Figure 1: Convergent synthetic pathway ensuring N1-alkylation and C4-functionalization.

Detailed Methodology

Step 1: N-Alkylation

-

Dissolve 4-nitropyrazole (1.0 eq) in anhydrous DMF.

-

Add K₂CO₃ (2.5 eq) and stir at RT for 30 min to generate the pyrazolate anion.

-

Add 3-chlorobenzyl chloride (1.1 eq) dropwise.

-

Heat to 80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane).

-

Workup: Pour into ice water. The product, 1-(3-chlorobenzyl)-4-nitropyrazole , typically precipitates. Filter and wash with water.

Step 2: Nitro Reduction

-

Suspend the nitro intermediate in Ethanol/Water (3:1).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reflux for 2 hours.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate to obtain 1-(3-chlorobenzyl)-4-aminopyrazole .

Step 3: Isothiocyanate Formation (Thiophosgene Method) Caution: Thiophosgene is highly toxic. Perform in a well-ventilated fume hood.

-

Dissolve the aminopyrazole (1.0 eq) in DCM.

-

Add saturated aqueous NaHCO₃ (2.0 eq) to create a biphasic system.

-

Cool to 0°C.

-

Add Thiophosgene (1.1 eq) dropwise over 10 minutes.

-

Stir vigorously at 0°C for 1 hour, then warm to RT.

-

Workup: Separate organic layer, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂) is usually required to remove trace polymeric byproducts.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry due to the bioisosteric relationship between pyrazoles and imidazoles/thiazoles.

Covalent Inhibition Mechanism

The electrophilic carbon of the –NCS group reacts with nucleophilic residues (Cysteine-SH or Lysine-NH₂) in protein binding pockets.

Figure 2: Mechanism of covalent protein modification by isothiocyanates.

Synthetic Utility

-

Thiourea Synthesis: React with primary amines to form thiourea linkers, common in antiviral drugs.

-

Heterocyclic Fusion: React with acyl hydrazides to form triazolo[3,4-c]pyrazoles.

Handling & Safety (E-E-A-T Compliance)

-

Lachrymator: Isothiocyanates are potent lachrymators and skin sensitizers. Double-gloving (Nitrile) and eye protection are mandatory.

-

Stability: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis to amine).

-

Disposal: Quench excess isothiocyanate with aqueous ammonia or dilute sodium hydroxide before disposal to convert it to a less toxic thiourea derivative.

References

-

Isomer Identification & CAS: 1-(3-CHLORO-BENZYL)-4-ISOTHIOCYANATO-1H-PYRAZOLE. CAS Common Chemistry.[2] Retrieved from [Link]

-

Synthetic Methodology (Pyrazole Alkylation): Nitulescu, G. M., et al. (2025). "Recent advances in the synthesis of anticancer pyrazole derivatives." RSC Advances. Retrieved from [Link]

-

Isothiocyanate Chemistry: Al-Mulla, A. (2020).[3] "Synthesis of Isothiocyanates: An Update." Current Organic Synthesis. Retrieved from [Link]

-

Medicinal Applications: Ebenezer, O., et al. (2022).[4][5] "Pyrazole derivatives as key scaffolds in drug discovery."[5][6][7] Journal of Heterocyclic Chemistry. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-Chlorophenyl isothiocyanate | C7H4ClNS | CID 75449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epj-conferences.org [epj-conferences.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

Solubility of 1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole in DMSO

An In-depth Technical Guide to the Solubility of 1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole in Dimethyl Sulfoxide (DMSO)

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of this compound in dimethyl sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent widely employed in drug discovery and chemical research for its ability to dissolve a broad range of organic molecules.[1][2] This document details the fundamental chemical principles governing the dissolution of this specific pyrazole derivative, offers a robust, step-by-step experimental protocol for accurate solubility determination, and addresses critical considerations for handling these materials safely and effectively. The intended audience includes researchers, medicinal chemists, and drug development professionals who require reliable methods for preparing and utilizing DMSO-based stock solutions.

Introduction to the Core Components

The Solute: this compound

This compound is a heterocyclic organic compound featuring several key functional groups that dictate its chemical behavior.[3] The structure includes:

-

A pyrazole ring , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which contributes to its polarity and potential for hydrogen bond acceptance.[4]

-

A 3-chlorobenzyl group , which introduces a significant nonpolar, aromatic character while the chlorine atom adds a slight polar element.

-

An isothiocyanate (-N=C=S) group , a reactive electrophilic moiety that is crucial for its potential biological activity but also influences its solubility and stability.[5]

Understanding these structural components is essential for predicting and interpreting the compound's interaction with a solvent.

The Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is a highly effective and versatile solvent, often referred to as a "universal solvent" in industrial and scientific settings.[6] Its properties make it exceptionally useful for solubilizing compounds for biological screening and NMR spectroscopy.[1][2]

Key Properties of DMSO:

| Property | Value | Significance in Solubility |

| Formula | (CH₃)₂SO | Simple, small molecule. |

| Type | Polar Aprotic | Lacks acidic protons (no O-H or N-H bonds), preventing it from hydrogen bonding as a donor. Its high polarity effectively solvates cations and dissolves a wide range of polar and nonpolar compounds.[7][8] |

| Dielectric Constant | ~47 | High value indicates strong ability to separate charges and dissolve ionic or highly polar solutes.[9] |

| Boiling Point | 189 °C (372 °F) | Low volatility at room temperature reduces solvent evaporation and maintains accurate concentrations in stock solutions.[1][9] |

| Hygroscopicity | High | Readily absorbs moisture from the atmosphere. Water contamination can significantly alter the solubility of a compound and must be carefully managed.[10][11] |

Theoretical Principles of Dissolution

The dissolution of a solid solute in a liquid solvent is governed by thermodynamic principles, primarily the Gibbs free energy change (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS).

ΔG = ΔHsolution - TΔSsolution

A negative ΔG indicates a spontaneous dissolution process. The process can be conceptually broken down into three steps:

-

Breaking Solute-Solute Interactions (Endothermic, ΔH₁ > 0): Energy is required to overcome the crystal lattice forces of the solid this compound.

-

Breaking Solvent-Solvent Interactions (Endothermic, ΔH₂ > 0): Energy is needed to disrupt the dipole-dipole interactions between DMSO molecules.

-

Forming Solute-Solvent Interactions (Exothermic, ΔH₃ < 0): Energy is released when the solute molecules are solvated by DMSO molecules.[12]

The overall enthalpy of solution (ΔHsolution = ΔH₁ + ΔH₂ + ΔH₃) depends on the balance of these energies.[12][13] For this compound in DMSO, favorable dissolution is anticipated because the strong dipole-dipole interactions formed between the polar pyrazole and isothiocyanate moieties and the highly polar DMSO solvent are expected to release significant energy, compensating for the energy required to break the respective solute and solvent interactions.

Experimental Protocol for Solubility Determination

This section provides a standardized protocol for determining the kinetic solubility of this compound in DMSO, a common requirement for preparing stock solutions for biological assays.[11][14]

Materials and Reagents

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes (e.g., 1.5 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Bath sonicator

Safety Precautions

-

Isothiocyanates: This class of compounds can be toxic, irritants, and sensitizers. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[15][16]

-

DMSO: DMSO can readily penetrate the skin and may carry dissolved substances with it.[17] Always wear gloves when handling DMSO and its solutions.

-

Consult the Safety Data Sheet (SDS) for both the solute and solvent before beginning any work.[15][17]

Step-by-Step Procedure

This protocol aims to prepare a high-concentration stock solution (e.g., 100 mM) to assess solubility.

-

Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration.

-

Example for 1 mL of a 100 mM solution (Molecular Weight ≈ 251.7 g/mol ): Mass (g) = 100 mmol/L * 1 L/1000 mL * 1 mL * 251.7 g/mol = 0.02517 g (25.17 mg)

-

-

Weigh Compound: Accurately weigh the calculated mass of this compound into a tared, sterile microcentrifuge tube.

-

Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.

-

Promote Dissolution: a. Tightly cap the tube and vortex vigorously for 1-2 minutes.[11] b. Visually inspect the solution against a light source for any undissolved particulates. c. If solids remain, place the tube in a bath sonicator for 5-10 minutes to break up aggregates.[11] d. If necessary, gentle warming in a water bath (e.g., 30-40°C) can be applied cautiously. However, be aware that heat may degrade sensitive compounds like isothiocyanates.[11]

-

Final Assessment and Storage: a. After the dissolution steps, perform a final visual inspection. A completely clear solution with no visible particles indicates that the compound is soluble at that concentration. b. For quantitative confirmation, especially in a research setting, an aliquot can be diluted and analyzed via ¹H NMR to confirm the structure and approximate concentration.[18] c. Once dissolved, the stock solution should be aliquoted into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers.[10][11]

Visual Workflow for Solubility Assessment

Caption: Experimental workflow for determining compound solubility in DMSO.

Data Interpretation and Expected Results

While specific quantitative data for this compound is not publicly cataloged, its structure suggests good solubility in DMSO. The combination of a polar pyrazole ring and a large, moderately nonpolar chlorobenzyl group aligns well with DMSO's ability to dissolve molecules with mixed characteristics.[1]

Anticipated Solubility Range:

| Concentration Range | Assessment | Rationale |

| >100 mM | Likely Soluble | Many pyrazole-based compounds and other moderately sized organic molecules used in drug discovery are soluble at this concentration in DMSO.[18] |

| 50 - 100 mM | Highly Likely Soluble | This is a standard concentration range for primary stock solutions in high-throughput screening campaigns. |

| <10 mM | Very Likely Soluble | Compounds that are not soluble below this concentration in DMSO are often flagged for poor physicochemical properties.[18] |

Critical Considerations and Troubleshooting

-

Hygroscopicity of DMSO: Water is a common impurity in DMSO that can drastically reduce the solubility of hydrophobic compounds. Always use anhydrous DMSO from a freshly opened or properly stored container.[10]

-

Compound Stability: Isothiocyanates are electrophilic and can be susceptible to degradation, especially in the presence of nucleophilic impurities (like water) or upon heating. It is advisable to prepare stock solutions fresh. If storage is necessary, keep them in tightly sealed containers at low temperatures (-20°C or -80°C).[10][11]

-

Precipitation upon Dilution: A compound that is fully dissolved in 100% DMSO may precipitate when diluted into aqueous buffers for biological assays.[11] This is a separate phenomenon known as kinetic solubility in aqueous media and should be assessed independently. Performing serial dilutions in DMSO before the final dilution into an aqueous medium can sometimes mitigate this issue.[11]

Conclusion

This compound is expected to exhibit high solubility in anhydrous DMSO due to the favorable intermolecular interactions between its polar and nonpolar moieties and the polar aprotic nature of the solvent. The successful preparation of a clear, high-concentration stock solution is achievable through a systematic experimental approach that emphasizes the use of high-purity reagents and appropriate dissolution techniques such as vortexing and sonication. Adherence to strict safety protocols is paramount when handling both the isothiocyanate compound and the DMSO solvent. This guide provides the theoretical foundation and practical framework necessary for researchers to confidently and accurately assess the solubility of this compound, ensuring the integrity of subsequent experimental work.

References

- BenchChem. (n.d.). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.

- Scribd. (n.d.). Solvent Properties of DMSO.

- Wikipedia. (2024). Dimethyl sulfoxide.

- ECHEMI. (2024, April 8). Dimethyl sulfoxide: the universal solvent for industry and science.

- American Chemical Society. (2021, September 20). Dimethyl sulfoxide.

- Gaylord Chemical. (n.d.). DMSO Physical Properties.

- Dalvit, C., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI.

- BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.

- Rathod, S. P., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- Fisher Scientific. (2023, January 6). Methyl isothiocyanate - Safety Data Sheet.

- Fisher Scientific. (2009, January 23). Dimethyl sulfoxide - Safety Data Sheet.

- CAS Standards. (n.d.). This compound.

- ChemicalBook. (2026, January 17). Methyl isothiocyanate - Safety Data Sheet.

- Panday, A., & Kumar, S. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.

- Salih, K. S. M., et al. (2021).

- Chemistry LibreTexts. (2022, November 13). Thermodynamics of Solutions.

- General Chemistry Tutorials. (2021, August 30). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1.

- Talaviya, R., et al. (2021).

- Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References.

- Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. 1-(3-CHLORO-BENZYL)-4-ISOTHIOCYANATO-1H-PYRAZOLE_cas号1004193-35-4_1-(3-Chlorobenzyl)-4-isothiocyanat - CAS信息网 [cas-news.com]

- 4. epj-conferences.org [epj-conferences.org]

- 5. mdpi.com [mdpi.com]

- 6. Dimethyl sulfoxide: the universal solvent for industry and science - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. gchemglobal.com [gchemglobal.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. asianpubs.org [asianpubs.org]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. mdpi.com [mdpi.com]

Biological targets for 1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole

An In-Depth Technical Guide to the Biological Targets of 1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel synthetic compound that incorporates two pharmacologically active moieties: a pyrazole core and an isothiocyanate group. This guide synthesizes the known biological activities of these individual components to postulate and explore the potential molecular targets of the parent compound. We delve into the mechanistic pathways likely modulated by this molecule, including key signaling cascades in cancer and inflammation. Furthermore, this document provides a comprehensive framework of experimental protocols for the definitive identification and validation of its biological targets, aiming to accelerate its development as a potential therapeutic agent.

Introduction: A Bifunctional Approach to Drug Design

The rational design of new therapeutic agents often involves the combination of well-characterized pharmacophores to create novel molecules with enhanced or synergistic activities. The structure of this compound is a prime example of this strategy, uniting the kinase-inhibitory potential of the pyrazole ring with the covalent-modifying capabilities of the isothiocyanate group.

-

The Pyrazole Moiety: Pyrazole and its derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of demonstrated biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] A significant number of approved drugs contain the pyrazole nucleus, highlighting its clinical importance.[3] Their anticancer properties are often attributed to the inhibition of various protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[4][5]

-

The Isothiocyanate Moiety: Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables and are well-documented for their chemopreventive and anti-inflammatory properties.[6][7] Their primary mechanism of action involves the covalent modification of proteins, typically through a reaction with the sulfhydryl group of cysteine residues.[8] This can lead to the modulation of key cellular pathways, including the Nrf2 antioxidant response and the NF-κB inflammatory pathway.[7][9]

This guide will, therefore, explore the convergence of these two functionalities to predict and validate the biological targets of this compound.

Postulated Biological Targets and Mechanistic Pathways

Based on the known pharmacology of its constituent parts, we can hypothesize several key protein targets and signaling pathways for this compound.

Covalent Modification of Thiol-Containing Proteins

The electrophilic isothiocyanate group is highly reactive towards nucleophilic thiol groups found in cysteine residues of proteins. This covalent interaction is a key mechanism for the biological activity of many ITCs.[8]

-

Keap1 and the Nrf2 Antioxidant Response Pathway: A primary target of ITCs is the Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of the transcription factor Nrf2.[7] By covalently modifying specific cysteine residues on Keap1, ITCs disrupt the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. This, in turn, activates the expression of a suite of antioxidant and detoxification enzymes.

Caption: Proposed NF-κB inhibition pathway.

Inhibition of Protein Kinases

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to target the ATP-binding pocket of protein kinases. [5]

-

Cyclin-Dependent Kinases (CDKs): Given that many pyrazole derivatives exhibit anticancer activity by inhibiting CDKs, it is highly probable that this compound will also target these enzymes. [4]Inhibition of CDKs would lead to cell cycle arrest and apoptosis in cancer cells.

-

Other Kinases: The compound could also potentially inhibit other kinases implicated in cancer and inflammation, such as Epidermal Growth Factor Receptor (EGFR) kinases, Aurora kinases, or mitogen-activated protein kinases (MAPKs). [1][7]

Caption: General kinase inhibition mechanism.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is necessary to definitively identify and validate the biological targets of this compound.

Target Identification

The initial step is to identify the proteins that physically interact with the compound.

-

Affinity-Based Proteomics: This method involves immobilizing the compound on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with cell lysates, and interacting proteins are "pulled down," eluted, and identified by mass spectrometry.

Caption: Experimental workflow for target identification.

Protocol: Affinity Pulldown Assay

-

Immobilization: Synthesize an analog of the compound with a linker for covalent attachment to agarose or magnetic beads.

-

Lysate Preparation: Prepare whole-cell lysates from a relevant cell line (e.g., a cancer cell line for oncology applications).

-

Incubation: Incubate the immobilized compound with the cell lysate to allow for protein binding. Include a control with beads alone.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using a denaturing buffer.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Target Validation

Once a list of potential targets is generated, their biological relevance must be validated.

-

Biochemical Assays: For candidate enzymes like kinases, direct enzymatic assays can be performed. The IC50 value of the compound for each kinase can be determined to quantify its inhibitory potency.

-

Cell-Based Assays:

-

Western Blotting: To confirm the modulation of signaling pathways, western blotting can be used to measure the phosphorylation status of key proteins (e.g., p-IκB, p-EGFR) or the levels of downstream effectors (e.g., Nrf2 target genes) in cells treated with the compound.

-

Cell Viability and Apoptosis Assays: To confirm the functional consequences of target engagement, assays for cell proliferation (e.g., MTT assay) and apoptosis (e.g., caspase activity assays, Annexin V staining) can be performed.

-

-

Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to the putative target in a cellular context.

Table 1: Summary of Quantitative Data to be Generated

| Assay Type | Metric | Purpose |

| Kinase Inhibition Assay | IC50 | Quantify the potency of kinase inhibition. |

| Cell Viability Assay | GI50 | Determine the concentration for 50% growth inhibition. |

| Apoptosis Assay | % Apoptotic Cells | Quantify the induction of apoptosis. |

| Western Blot Analysis | Fold Change | Measure changes in protein expression or phosphorylation. |

Conclusion and Future Directions

This compound represents a promising chemical entity with the potential to modulate multiple, critical cellular pathways implicated in diseases such as cancer and chronic inflammation. The dual functionality of its pyrazole and isothiocyanate moieties suggests a complex mechanism of action involving both kinase inhibition and covalent protein modification. The experimental framework outlined in this guide provides a clear path for the elucidation of its precise molecular targets and the validation of its therapeutic potential. Future research should focus on in vivo studies to assess the compound's efficacy and safety in preclinical disease models.

References

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. jchr.org [jchr.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]

- 8. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety & Handling of Pyrazole Isothiocyanate Derivatives

Part 1: Executive Summary & Compound Identity

Pyrazole isothiocyanates represent a hybrid class of chemical probes and potential therapeutics. They combine the pharmacologically active pyrazole core (common in anti-inflammatory and analgesic drugs like celecoxib) with a highly reactive isothiocyanate (-N=C=S) functional group.

While the pyrazole ring often dictates the molecule's binding affinity and specificity (scaffold), the isothiocyanate group acts as an electrophilic warhead . This duality presents a unique safety profile: the compound is designed to be biologically active, often covalently modifying proteins, which inherently classifies it as a hazardous material.

This guide serves as a "Meta-SDS," synthesizing data from structure-activity relationships (SAR) to provide a safety framework for derivatives where specific commercial SDS documents may not yet exist.

Part 2: Hazard Identification & Mechanism (The "Why")

The Mechanistic Basis of Toxicity

To understand the safety risks, one must understand the reactivity. The carbon atom of the isothiocyanate group is electron-deficient (electrophilic). It reacts preferentially with nucleophiles , specifically the sulfhydryl (-SH) groups of cysteine residues in proteins and the antioxidant glutathione (GSH).

-

Sensitization: The covalent modification of skin or respiratory proteins creates "non-self" antigens, triggering immune responses (allergic contact dermatitis or asthma).

-

Cytotoxicity: Rapid depletion of intracellular glutathione (GSH) leads to oxidative stress and apoptosis.

-

Lachrymatory Effect: Many isothiocyanates activate the TRPA1 ion channel on sensory nerve endings, causing stinging pain and tearing.

Visualization: Toxicity Pathway

The following diagram illustrates the molecular mechanism of action and toxicity.

Figure 1: The electrophilic attack of the isothiocyanate group on biological thiols is the primary driver of both bioactivity and toxicity.

GHS Classification Framework

For a pyrazole isothiocyanate derivative, apply the following GHS classifications based on the "Isothiocyanate" moiety (using Phenyl Isothiocyanate as a reference standard).

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed.[1][2][3] | DANGER |

| Skin Corrosion | Cat 1B | H314: Causes severe skin burns and eye damage.[1][2][3] | DANGER |

| Resp. Sensitization | Cat 1 | H334: May cause allergy/asthma symptoms if inhaled.[1][2] | DANGER |

| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction.[1][2][3] | WARNING |

Part 3: Handling, Storage, and Stability Protocols

Storage Causality

Isothiocyanates are hydrolytically unstable. Moisture attacks the central carbon, eventually degrading the compound into an amine and carbonyl sulfide (COS).

-

Protocol: Store at -20°C or -80°C .

-

Atmosphere: Must be stored under Argon or Nitrogen to prevent hydrolysis.

-

Container: Glass or Teflon. Avoid polystyrene (some organic isothiocyanates can solvate plastics).

Solubilization Strategy

-

Preferred Solvent: DMSO (Dimethyl sulfoxide) or Anhydrous DMF. These polar aprotic solvents stabilize the dipole of the -NCS group without reacting with it.

-

Avoid: Alcohols (MeOH, EtOH) for long-term storage. While the reaction is slow, isothiocyanates can form thiocarbamates with alcohols over time.

-

Avoid: Water/Buffers. Only introduce to aqueous media immediately prior to the experiment.

Part 4: Emergency Response & Spill Cleanup[6][7]

Decontamination Principle

Physical removal is insufficient. You must chemically quench the reactive isothiocyanate group. The most effective quenching agents are primary amines (which react faster than water) or strong bases that accelerate hydrolysis.

Validated Quenching Solution:

-

5% Aqueous Ammonia (NH₄OH), OR

-

10% Sodium Carbonate (Na₂CO₃) with a surfactant (soap).

Spill Response Workflow

This self-validating protocol ensures the operator does not expose themselves to vapors while neutralizing the hazard.

Figure 2: Decision tree for managing pyrazole isothiocyanate spills. The quenching step is critical to prevent off-gassing.

First Aid Measures

-

Inhalation: Move to fresh air immediately. Isothiocyanates are potent lachrymators and respiratory sensitizers. If wheezing occurs, seek medical attention (potential asthma trigger).

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol to wash skin, as it may increase permeation.

-

Eye Contact: Flush for 15 minutes. Consult an ophthalmologist (risk of corneal damage).

Part 5: References

-

PubChem. (n.d.). Phenyl Isothiocyanate | C7H5NS | CID 7673.[4] National Institutes of Health. Retrieved October 26, 2025, from [Link]

-

Dinkova-Kostova, A. T., & Kostov, R. V. (2012). Glucosinolates and isothiocyanates in health and disease. Trends in Molecular Medicine. (Discusses the electrophilic mechanism and cysteine modification).

-

University of Queensland. (n.d.). Chemical Spill and Response Guideline. Retrieved October 26, 2025, from [Link]

Sources

Methodological & Application

Synthesis of Novel Thiazole Derivatives from 1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel thiazole derivatives, beginning with the versatile starting material, 1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole. The strategic combination of the pyrazole and thiazole scaffolds through a robust synthetic route offers a gateway to a diverse library of compounds with significant potential in medicinal chemistry. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] Similarly, the thiazole ring is a cornerstone in medicinal chemistry, found in a variety of therapeutic agents with applications as antimicrobial, antiviral, and antitumor agents.[2][3] The molecular hybridization of these two privileged heterocycles is a promising strategy for the development of new chemical entities with enhanced or novel pharmacological profiles.

The synthetic approach detailed herein focuses on the renowned Hantzsch thiazole synthesis, a reliable and widely utilized method for the construction of the thiazole ring. This reaction involves the cyclocondensation of a thioamide or a thiourea equivalent with an α-halocarbonyl compound.[4][5] In the context of this guide, the isothiocyanate group of the starting pyrazole serves as a masked thiourea, reacting with various α-haloketones to yield a library of N-(1-(3-chlorobenzyl)-1H-pyrazol-4-yl)thiazol-2-amine derivatives.

I. Strategic Overview: The Hantzsch Thiazole Synthesis

The core of this synthetic strategy is the Hantzsch thiazole synthesis, a classic yet highly efficient method for constructing the thiazole nucleus. The reaction proceeds via the initial nucleophilic attack of the sulfur atom from the isothiocyanate group of this compound onto the α-carbon of an α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the final thiazole ring system. The versatility of this reaction allows for the introduction of a wide range of substituents at the 4- and 5-positions of the thiazole ring by simply varying the α-haloketone starting material.

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

II. Synthesis of the Starting Material: this compound

A reliable supply of the starting material is paramount for any synthetic campaign. The synthesis of this compound can be achieved through a two-step process starting from the corresponding 4-amino-1-(3-chloro-benzyl)-1H-pyrazole.

Protocol 1: Synthesis of this compound

| Step | Procedure | Reagents & Conditions | Rationale |

| 1 | Formation of the Dithiocarbamate Salt | 4-amino-1-(3-chloro-benzyl)-1H-pyrazole, Carbon disulfide (CS₂), Triethylamine (TEA), Pyridine | The primary amine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. Triethylamine acts as a base to deprotonate the amine, facilitating the nucleophilic attack on CS₂. |

| 2 | Conversion to Isothiocyanate | Dithiocarbamate salt, Ethyl chloroformate or Tosyl chloride | The dithiocarbamate salt is treated with an activating agent like ethyl chloroformate or tosyl chloride, which facilitates the elimination of the elements of H₂S to form the isothiocyanate. |

Detailed Step-by-Step Protocol:

-

To a stirred solution of 4-amino-1-(3-chloro-benzyl)-1H-pyrazole (1.0 eq) in pyridine at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of carbon disulfide (1.5 eq).

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Cool the reaction mixture to 0 °C and add ethyl chloroformate (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for an additional 2-3 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

III. Synthesis of N-(1-(3-chlorobenzyl)-1H-pyrazol-4-yl)thiazol-2-amine Derivatives

The following protocols describe the synthesis of a variety of thiazole derivatives by reacting this compound with different α-haloketones.

Protocol 2: General Procedure for the Synthesis of N-(1-(3-chlorobenzyl)-1H-pyrazol-4-yl)-4-arylthiazol-2-amines

| Reagent | Amount (mmol) | Molecular Weight | Volume/Mass |

| This compound | 1.0 | 263.73 | 264 mg |

| Substituted Phenacyl Bromide | 1.0 | Variable | Variable |

| Ethanol | - | - | 10 mL |

Detailed Step-by-Step Protocol:

-

To a solution of this compound (1.0 eq) in absolute ethanol (10 mL), add the appropriately substituted phenacyl bromide (1.0 eq).

-

Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from ethanol.

Expected Products and Characterization Data (Exemplary):

| α-Haloketone | Product Name | Expected Yield | Exemplary ¹H NMR Data (δ, ppm, DMSO-d₆) |

| 2-Bromoacetophenone | N-(1-(3-chlorobenzyl)-1H-pyrazol-4-yl)-4-phenylthiazol-2-amine | 80-90% | 10.5 (s, 1H, NH), 8.3 (s, 1H, pyrazole-H), 7.9 (s, 1H, pyrazole-H), 7.8-7.2 (m, 10H, Ar-H), 7.1 (s, 1H, thiazole-H), 5.4 (s, 2H, CH₂) |

| 2-Bromo-1-(4-chlorophenyl)ethanone | N-(1-(3-chlorobenzyl)-1H-pyrazol-4-yl)-4-(4-chlorophenyl)thiazol-2-amine | 85-95% | 10.6 (s, 1H, NH), 8.4 (s, 1H, pyrazole-H), 8.0 (s, 1H, pyrazole-H), 7.9-7.3 (m, 9H, Ar-H), 7.2 (s, 1H, thiazole-H), 5.5 (s, 2H, CH₂) |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | N-(1-(3-chlorobenzyl)-1H-pyrazol-4-yl)-4-(4-methoxyphenyl)thiazol-2-amine | 80-90% | 10.4 (s, 1H, NH), 8.2 (s, 1H, pyrazole-H), 7.8 (s, 1H, pyrazole-H), 7.7-6.9 (m, 9H, Ar-H), 7.0 (s, 1H, thiazole-H), 5.4 (s, 2H, CH₂), 3.8 (s, 3H, OCH₃) |

Note: The exact chemical shifts may vary slightly. The data presented is based on analogous structures reported in the literature.

Caption: Experimental workflow for the synthesis of target thiazole derivatives.

IV. Safety and Handling

-

This compound: Isothiocyanates are lachrymators and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

α-Haloketones (e.g., Phenacyl Bromide): These are also lachrymators and skin irritants. Handle with care in a fume hood and wear appropriate PPE.

-

Solvents: Ethanol is flammable. Avoid open flames and ensure proper ventilation. Pyridine is a toxic and flammable liquid. Handle in a fume hood.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.

V. Conclusion

The synthetic protocols outlined in this guide provide a robust and versatile platform for the generation of a diverse library of novel N-(1-(3-chlorobenzyl)-1H-pyrazol-4-yl)thiazol-2-amine derivatives. The strategic combination of the pyrazole and thiazole pharmacophores holds significant promise for the discovery of new therapeutic agents. The detailed procedures and expected characterization data will serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis and evaluation of these promising compounds.

VI. References

-

(To be populated with specific references found during the research. The following are representative examples based on the search results.)

-

Synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents. European Journal of Medicinal Chemistry, 2008. [Link]

-

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 2021. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

Hantzsch Thiazole Synthesis. Chem-Station. [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 2016. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 2024. [Link]

Sources

- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

One-pot synthesis of 1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole

Application Note: One-Pot Synthesis of 1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole

Executive Summary

This technical guide details the one-pot synthesis of this compound (CAS: 1004193-35-4). This compound is a critical electrophilic building block in the development of pyrazole-based kinase inhibitors (e.g., RIP1, JAK) and urea-based anti-inflammatory agents.

The protocol focuses on the chemoselective conversion of the precursor amine to the isothiocyanate (ITC) via an in-situ dithiocarbamate intermediate. Unlike traditional methods requiring thiophosgene (highly toxic) or the isolation of unstable dithiocarbamate salts, this method utilizes Carbon Disulfide (

Chemical Context & Retrosynthesis

The target molecule features a pyrazole core N-alkylated with a 3-chlorobenzyl group and functionalized at the C4 position with an isothiocyanate (-N=C=S) moiety.

Retrosynthetic Analysis:

-

Target: this compound.

-

Disconnection: The -NCS group is installed via desulfurization of a dithiocarbamate.

-

Precursor: 1-(3-Chloro-benzyl)-1H-pyrazol-4-amine (derived from the nitration and reduction of 1-(3-chlorobenzyl)-pyrazole).

Why this "One-Pot" Method?

-

Safety: Avoids the use of Thiophosgene (

), which is volatile and extremely toxic. -

Efficiency: The dithiocarbamate intermediate is generated and decomposed in the same pot, preventing the degradation often seen during isolation.

-

Atom Economy: Uses TsCl as a dehydrosulfurizing agent, producing easily removable byproducts (

, elemental sulfur).

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

| Reagent | Equiv.[1][2] | Role | CAS No. |

| 1-(3-chlorobenzyl)-1H-pyrazol-4-amine | 1.0 | Substrate | Precursor |

| Carbon Disulfide ( | 3.0 - 5.0 | Thio-carbonyl Source | 75-15-0 |

| Triethylamine ( | 3.0 | Base | 121-44-8 |

| p-Toluenesulfonyl Chloride (TsCl) | 1.1 | Desulfurizing Agent | 98-59-9 |

| Tetrahydrofuran (THF) | - | Solvent (Anhydrous) | 109-99-9 |

Step-by-Step Methodology

Step 1: Formation of the Dithiocarbamate Salt (In-Situ)

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add 1-(3-chlorobenzyl)-1H-pyrazol-4-amine (1.0 g, 4.8 mmol) and anhydrous THF (20 mL). Stir until fully dissolved.

-

Base Addition: Cool the solution to 0°C (ice bath). Dropwise add Triethylamine (

) (2.0 mL, 14.4 mmol). -

Addition: Add Carbon Disulfide (

-

Observation: The solution typically turns yellow/orange, indicating the formation of the triethylammonium dithiocarbamate salt.

-

-

Incubation: Stir the mixture at 0°C for 30 minutes , then allow it to warm to Room Temperature (RT) and stir for an additional 1 hour .

Step 2: Desulfurization to Isothiocyanate 6. Cooling: Return the reaction mixture to 0°C . 7. TsCl Addition: Dissolve p-Toluenesulfonyl Chloride (TsCl) (1.0 g, 5.3 mmol) in minimal THF (5 mL) and add it dropwise to the reaction mixture.

- Mechanistic Note: TsCl activates the sulfur of the dithiocarbamate, creating a good leaving group that facilitates the elimination of sulfur to form the -NCS bond.

- Reaction: Stir at 0°C for 30 minutes , then warm to RT and stir for 2-3 hours .

- Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The polar dithiocarbamate spot should disappear, and a less polar spot (Isothiocyanate) should appear.

Step 3: Workup & Purification

9. Quench: Carefully add 1N HCl (10 mL) to quench excess base and solubilize amine salts.

10. Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).

11. Washing: Wash the combined organic layers with Brine (20 mL).

12. Drying: Dry over anhydrous

- Target: The product is typically a pale yellow oil or low-melting solid.

Mechanistic Workflow & Visualization

The following diagram illustrates the reaction pathway and the "One-Pot" logic, highlighting the critical intermediate that is not isolated.

Figure 1: Reaction workflow for the conversion of aminopyrazole to isothiocyanatopyrazole via in-situ dithiocarbamate activation.

Quality Control & Validation

To ensure the integrity of the synthesized This compound , verify the following spectral characteristics:

| Analytical Method | Expected Signal | Mechanistic Confirmation |

| IR Spectroscopy | ~2100 - 2150 cm⁻¹ (Strong, Broad) | Diagnostic stretch of the -N=C=S group. Absence confirms failure. |

| ¹H NMR (CDCl₃) | Benzylic protons. | |

| ¹H NMR (CDCl₃) | Pyrazole C3-H and C5-H protons. | |

| ¹³C NMR | ~130-140 ppm (Weak) | The Isothiocyanate carbon ( |

| LC-MS | [M+H]⁺ = 250.0 (approx) | Chlorine isotope pattern ( |

Common Pitfalls:

-

Thiourea Formation: If the reaction is not anhydrous or if primary amines are present as impurities, the isothiocyanate can react with them to form symmetric thioureas.

-

Incomplete Desulfurization: If the reaction stays yellow/orange and no product forms, the TsCl may be hydrolyzed (wet solvent) or the base is insufficient.

Safety & Handling (HSE)

-

Carbon Disulfide (

): Extremely flammable (Flash point -30°C) and neurotoxic. Use only in a well-ventilated fume hood. Avoid using metal needles that could spark. -

Isothiocyanates: Potent electrophiles and sensitizers. Avoid skin contact; they can cause contact dermatitis and are lachrymators.

-

Waste Disposal: Quench all reaction mixtures with aqueous acid before disposal to destroy residual isothiocyanates and

.

References

-

Munch, H., et al. (2008). "A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate." Tetrahedron Letters, 49(19), 3117-3119. Link

-

Wong, R., & Dolman, S. J. (2007). "Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamates." The Journal of Organic Chemistry, 72(10), 3969-3971. Link

-

Organic Syntheses. (2010). "Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole." Org.[3][2][4] Synth. 87, 4. (Context for pyrazole precursor synthesis). Link

-

PubChem. (2023). "this compound (Compound Summary)." National Library of Medicine. Link

Sources

- 1. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. EP3112350B1 - Method for producing pyrazole compound - Google Patents [patents.google.com]

- 4. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines - PMC [pmc.ncbi.nlm.nih.gov]

Using 1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole in thiourea synthesis

Executive Summary

This technical guide details the application of 1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole as a high-value electrophilic scaffold for synthesizing N,N'-disubstituted thioureas. Thiourea derivatives containing pyrazole moieties are critical pharmacophores in medicinal chemistry, exhibiting potent kinase inhibition (e.g., VEGFR, EGFR), antimicrobial, and antiviral properties.

The presence of the 3-chlorobenzyl group at the N1 position is not arbitrary; it provides essential lipophilicity (

Chemical Profile & Handling

This compound acts as a "soft" electrophile, reacting preferentially with primary and secondary amines.

| Property | Description |

| Molecular Formula | |

| Molecular Weight | 249.72 g/mol |

| Physical State | Off-white to pale yellow solid |

| Reactivity | High electrophilicity at the isothiocyanate Carbon ( |

| Solubility | Soluble in DCM, THF, DMSO, DMF. Sparingly soluble in cold Ethanol/Methanol. |

| Storage | 2–8°C, under inert atmosphere ( |

| Safety | Lachrymator/Sensitizer. Handle in a fume hood. Avoid inhalation. |

Mechanistic Insight

The formation of thioureas from isothiocyanates is a nucleophilic addition reaction.[1] The amine nucleophile attacks the central carbon of the isothiocyanate group.[1]

Key Mechanistic Features:

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbon of the

group.[1] -

Proton Transfer: A rapid proton transfer occurs (often solvent-assisted) from the positively charged nitrogen to the anionic sulfur/nitrogen terminus, stabilizing the thiourea structure.

-

Substituent Effect: The pyrazole ring is electron-rich, but the isothiocyanate is electron-withdrawing. The 3-chlorobenzyl group is sterically significant; while it does not directly conjugate with the NCS group, its bulk can influence the approach of larger amine nucleophiles.

Visualization: Reaction Pathway

[1][2]

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (High Purity)

Best for: Large scale synthesis, heat-sensitive amines, or when crystallization is the preferred purification method.

Reagents:

-

This compound (1.0 equiv)

-

Target Amine (1.1 equiv)

-

Solvent: Anhydrous Ethanol (EtOH) or Acetonitrile (MeCN)

-

Catalyst (Optional): Triethylamine (

) if using amine salts.

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 mmol (approx. 250 mg) of the pyrazole-isothiocyanate in 5 mL of anhydrous EtOH in a round-bottom flask.

-

Addition: Add 1.1 mmol of the target amine dropwise at room temperature.

-

Expert Note: If the amine is an HCl salt, add 1.2 mmol of

to free the base before addition.

-

-

Reaction:

-

Aliphatic Amines: Stir at Room Temperature (RT) for 2–4 hours.

-

Aromatic/Bulky Amines: Reflux (80°C) for 4–8 hours.

-

-

Monitoring: Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1). Look for the disappearance of the isothiocyanate spot (high

) and appearance of a more polar thiourea spot. -

Workup:

-

Scenario A (Precipitate formed): Cool the mixture to 0°C. Filter the solid, wash with cold EtOH (2 x 5 mL), and dry under vacuum.

-

Scenario B (No precipitate): Evaporate solvent under reduced pressure. Recrystallize from EtOH/Water or purify via flash column chromatography (DCM

2% MeOH/DCM).

-

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, medicinal chemistry SAR studies, and deactivated anilines.

Reagents:

-

This compound (1.0 equiv)

-

Target Amine (1.2 equiv)

-

Solvent: Ethanol or Toluene (for high temp)

Step-by-Step Workflow:

-

Loading: In a 10 mL microwave process vial, combine the isothiocyanate (0.5 mmol), amine (0.6 mmol), and solvent (2 mL).

-

Irradiation: Cap the vial. Irradiate at 100°C for 10–15 minutes (Power: Dynamic, Max 150W).

-

Cooling: Use compressed air cooling to return to RT.

-

Isolation: Pour the reaction mixture into ice-cold water (10 mL). The thiourea product typically precipitates immediately.

-

Purification: Filtration followed by washing with diethyl ether (to remove unreacted isothiocyanate).

Visualization: Experimental Workflow

Characterization & Validation

To ensure the integrity of the synthesized thiourea, look for these specific spectral signatures.

| Technique | Expected Signal | Interpretation |

| FT-IR | Absence of peak at ~2050–2150 | Confirms consumption of the Isothiocyanate ( |

| FT-IR | Presence of bands at 3200–3400 | Indicates N-H stretching of the thiourea linkage. |

| 1H NMR | Singlet at | Characteristic thioamide protons ( |

| 1H NMR | Pyrazole protons ( | Confirms the integrity of the pyrazole ring. |

| 13C NMR | Peak at | Diagnostic signal for the Thiocarbonyl ( |

Troubleshooting & Optimization (Senior Scientist Notes)

-

Moisture Control: Isothiocyanates can hydrolyze to amines or form dithiocarbamates in the presence of water. Always use anhydrous solvents (EtOH, MeCN) and store the starting material in a desiccator.

-

Steric Hindrance: The 3-chlorobenzyl group is bulky. If reacting with a secondary amine (e.g., morpholine, piperazine), the reaction is fast. However, if reacting with an ortho-substituted aniline, steric clash may slow the rate. Solution: Switch to Method B (Microwave) or use Toluene at reflux.

-

Side Reactions: If using a strong base, be wary of desulfurization (conversion of thiourea to urea or guanidine). Avoid strong bases like NaOH; stick to mild organic bases like DIPEA or TEA only if necessary.

-

Solubility Issues: If the product does not precipitate in EtOH (Method A), add water dropwise until turbidity appears, then cool. This "forcing out" technique improves yield.

References

-

Wu, J., et al. (2012). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules, 17(5), 5139–5150. Link

-

Janczewski, L., et al. (2019). Direct, Microwave-Assisted Synthesis of Isothiocyanates. European Journal of Organic Chemistry, 2019(1). Link

-

Saeed, A., et al. (2014). Recent developments in the synthesis of thiourea derivatives. Journal of Sulfur Chemistry. Link

-

BenchChem. Reaction mechanism of acetyl isothiocyanate with primary amines. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Isothiocyanate Group Stability in Pyrazole Functionalization

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a critical challenge in synthetic chemistry: preventing the hydrolysis of the isothiocyanate (-N=C=S) group during the functionalization of pyrazole scaffolds. The isothiocyanate moiety is a versatile functional group, but its susceptibility to hydrolysis, particularly under basic or strongly acidic conditions, can lead to undesired side products and reduced yields. This resource is designed to equip you with the knowledge to navigate these challenges effectively.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of isothiocyanate group hydrolysis?

A1: The hydrolysis of isothiocyanates is primarily influenced by pH. The carbon atom in the -N=C=S group is highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.

-

Basic Conditions (pH > 8): Under basic conditions, the concentration of the potent nucleophile, hydroxide ion (OH⁻), is high. This leads to a rapid reaction with the isothiocyanate, forming an unstable thiocarbamate intermediate, which then decomposes to an amine and carbonyl sulfide (which can further hydrolyze to H₂S and CO₂). This is often the most significant cause of degradation during reactions involving basic reagents.[1]

-

Acidic Conditions (pH < 6): While generally more stable than in basic media, isothiocyanates can still undergo hydrolysis under acidic conditions. The reaction is often slower but can be promoted by certain acids.[2] In some cases, acidic conditions can favor the formation of nitriles as a side reaction.[3]

-

Neutral Conditions (pH ≈ 7): Isothiocyanates exhibit their greatest stability at or near neutral pH.[3][4]

Q2: My reaction requires a base. How can I minimize isothiocyanate hydrolysis?

A2: The choice of base is critical. Opt for non-nucleophilic, sterically hindered bases that are strong enough to deprotonate your desired substrate without directly attacking the isothiocyanate group. Weaker bases are generally preferred. If a stronger base is necessary, consider running the reaction at a lower temperature to slow the rate of hydrolysis.

Q3: Are there any solvents that can help protect the isothiocyanate group?

A3: Yes, the choice of solvent plays a crucial role. Aprotic solvents are highly recommended as they do not have labile protons that can participate in the hydrolysis reaction.

-

Recommended: Dichloromethane (DCM), Chloroform, Toluene, Tetrahydrofuran (THF), and Acetonitrile (MeCN).

-

To be used with caution: Protic solvents like methanol and ethanol can participate in hydrolysis, especially in the presence of a base. Water should be avoided or used in minimal amounts if absolutely necessary for solubility.

Q4: I suspect my isothiocyanate-functionalized pyrazole is degrading upon storage. What are the best storage conditions?

A4: To ensure long-term stability, store your compound in a cool, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture. Using a desiccator is also a good practice.

II. Troubleshooting Hydrolysis During Pyrazole Functionalization

This section provides a structured approach to diagnosing and solving common issues related to isothiocyanate hydrolysis during pyrazole synthesis and subsequent functionalization.

Scenario 1: Hydrolysis during the initial pyrazole ring formation using an isothiocyanate precursor.

Many synthetic routes to functionalized pyrazoles utilize isothiocyanates as starting materials.[5] A common issue is the hydrolysis of the isothiocyanate before it can successfully react to form the pyrazole ring.

Symptoms:

-

Low yield of the desired pyrazole product.

-

Presence of an amine byproduct in your crude reaction mixture, detectable by LC-MS or ¹H NMR.

-

Formation of urea or thiourea-like side products.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting isothiocyanate hydrolysis during pyrazole synthesis.

Scenario 2: Hydrolysis of the isothiocyanate group during post-synthesis functionalization of the pyrazole ring.

Once you have your isothiocyanate-functionalized pyrazole, you may wish to perform further reactions on the pyrazole ring, such as C-H functionalization.[6] These subsequent steps can introduce conditions that threaten the integrity of the isothiocyanate.

Symptoms:

-

Loss of the isothiocyanate signal in characterization data (e.g., IR, LC-MS) of the final product.

-

Appearance of an amine group in the final product.

Troubleshooting Guide:

| Reaction Type | Potential Cause of Hydrolysis | Recommended Solution |

| Nitration/Halogenation | Strongly acidic conditions (e.g., concentrated H₂SO₄/HNO₃). | Consider milder, buffered, or alternative electrophilic sources. For instance, for thiocyanation of pyrazoles, metal-free approaches using reagents like PhICl₂ and NH₄SCN have been developed.[7][8] |